molecular formula C16H14F3N3O3S B1664657 5-Hydroxylansoprazole CAS No. 131926-98-2

5-Hydroxylansoprazole

Cat. No.: B1664657
CAS No.: 131926-98-2
M. Wt: 385.4 g/mol
InChI Key: IDCLTMRSSAXUNY-UHFFFAOYSA-N
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Description

5-Hydroxylansoprazole, also known as AG1908, is an active metabolite of Lansoprazole. Lansoprazole is a gastric proton-pump inhibitor that is effective in the treatment of various peptic diseases. The metabolism of Lansoprazole occurs through the enzyme CYP2C19, resulting in the formation of this compound .

Scientific Research Applications

5-Hydroxylansoprazole has several scientific research applications:

Mechanism of Action

Target of Action

5-Hydroxylansoprazole is an active metabolite of Lansoprazole . The primary target of this compound is the gastric proton pump, also known as the H+/K+ ATPase enzyme . This enzyme is located on the secretory surface of gastric parietal cells and is responsible for the final step in the production of gastric acid .

Mode of Action

This compound, like Lansoprazole, works by selectively and irreversibly inhibiting the H+/K+ ATPase in the stomach lining . This inhibition blocks the final step of gastric acid production, thereby reducing the amount of acid in the stomach . This reduction in stomach acidity can help to heal or prevent ulcers, manage gastroesophageal reflux disease (GERD), and treat other conditions related to excessive stomach acid .

Biochemical Pathways

The metabolism of Lansoprazole to this compound is primarily mediated by the CYP2C19 enzyme . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in the metabolism of various drugs and endogenous compounds .

Pharmacokinetics

The pharmacokinetics of this compound is closely related to that of its parent drug, Lansoprazole . Once absorbed, Lansoprazole is extensively metabolized in the liver, primarily by the CYP2C19 enzyme, to form this compound . The pharmacokinetics of Lansoprazole and its metabolites can vary significantly among individuals due to genetic polymorphisms in CYP2C19 .

Result of Action

The inhibition of the gastric proton pump by this compound results in a decrease in gastric acid secretion . This can lead to an increase in gastric pH and a decrease in pepsin activity, which can promote the healing of gastric and duodenal ulcers . It can also reduce the symptoms of GERD and other conditions associated with excessive stomach acid .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the stomach can affect the activation of Lansoprazole, the parent drug of this compound . Additionally, genetic factors such as polymorphisms in the CYP2C19 enzyme can significantly influence the metabolism of Lansoprazole to this compound, thereby affecting its efficacy .

Safety and Hazards

The safety data sheet indicates that 5-Hydroxylansoprazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

5-Hydroxylansoprazole interacts with key enzymes and proteins in the body. It is primarily metabolized by the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . The interaction between this compound and these enzymes is critical for its metabolic transformation .

Cellular Effects

This compound, like lansoprazole, has a significant impact on cellular processes. It influences cell function by reducing gastric acid secretion, which is crucial in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of the H+/K+ ATPase enzyme system, a mechanism similar to that of lansoprazole .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is primarily metabolized by the cytochrome P450 system, specifically the CYP2C19 and CYP3A4 enzymes . This interaction can affect metabolic flux and metabolite levels.

Transport and Distribution

Given its role as a metabolite of lansoprazole, it is likely to follow similar distribution patterns .

Subcellular Localization

As a metabolite of lansoprazole, it may be expected to localize in similar cellular compartments, including the cytoplasm and mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxylansoprazole involves the metabolic conversion of Lansoprazole by the enzyme CYP2C19. This enzymatic reaction occurs under physiological conditions within the human body. The specific synthetic route involves the hydroxylation of Lansoprazole at the 5-position of the benzene ring .

Industrial Production Methods

Industrial production of this compound is typically achieved through biotransformation processes using microbial or enzymatic systems that express CYP2C19. These systems are optimized to produce high yields of the metabolite under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxylansoprazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxylansoprazole is unique due to its specific metabolic origin from Lansoprazole and its distinct hydroxylation at the 5-position. This structural modification imparts unique pharmacokinetic and pharmacodynamic properties compared to other proton-pump inhibitors .

Properties

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCLTMRSSAXUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131926-98-2
Record name 5-Hydroxylansoprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXYLANSOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ROU3WS91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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